
Tetramethylrhodamine-dUTP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylrhodamine-deoxyuridine triphosphate is a fluorescently labeled nucleotide analog used extensively in molecular biology. This compound is particularly valuable for labeling DNA, enabling visualization and tracking of nucleic acids in various biological and biochemical assays. The tetramethylrhodamine moiety provides a bright red fluorescence, making it an excellent marker for fluorescence microscopy and other imaging techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetramethylrhodamine-deoxyuridine triphosphate typically involves the conjugation of tetramethylrhodamine to deoxyuridine triphosphate. This process can be achieved through several steps:
Activation of Tetramethylrhodamine: Tetramethylrhodamine is first activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation to Deoxyuridine Triphosphate: The activated tetramethylrhodamine is then reacted with deoxyuridine triphosphate in an appropriate solvent, such as dimethylformamide (DMF), under mild conditions to form the final product.
Industrial Production Methods
Industrial production of tetramethylrhodamine-deoxyuridine triphosphate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of tetramethylrhodamine and its activation.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Quality Control: Rigorous testing to ensure the purity and functionality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethylrhodamine-deoxyuridine triphosphate primarily undergoes substitution reactions due to the presence of the triphosphate group. It can be incorporated into DNA strands during polymerase chain reactions (PCR) or other enzymatic processes.
Common Reagents and Conditions
Polymerases: DNA polymerases are commonly used to incorporate tetramethylrhodamine-deoxyuridine triphosphate into DNA.
Buffers: Standard PCR buffers containing magnesium ions are used to facilitate the reaction.
Thermal Cycling: PCR conditions typically involve repeated cycles of denaturation, annealing, and extension.
Major Products
The major product of reactions involving tetramethylrhodamine-deoxyuridine triphosphate is labeled DNA, which can be used for various downstream applications such as fluorescence in situ hybridization (FISH) and other imaging techniques.
Wissenschaftliche Forschungsanwendungen
Tetramethylrhodamine-deoxyuridine triphosphate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescently labeled oligonucleotides for studying nucleic acid interactions.
Biology: Essential for labeling DNA in fluorescence microscopy, enabling the visualization of cellular processes.
Medicine: Utilized in diagnostic assays to detect specific DNA sequences associated with diseases.
Industry: Applied in the development of biosensors and other diagnostic tools.
Wirkmechanismus
Tetramethylrhodamine-deoxyuridine triphosphate exerts its effects by being incorporated into DNA strands during enzymatic reactions. The tetramethylrhodamine moiety provides a fluorescent signal that can be detected using various imaging techniques. The molecular targets are the nucleic acids, and the pathways involved include DNA synthesis and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein-deoxyuridine triphosphate: Another fluorescently labeled nucleotide, but with a green fluorescence.
Cy3-deoxyuridine triphosphate: Provides an orange-red fluorescence, similar to tetramethylrhodamine.
Alexa Fluor 555-deoxyuridine triphosphate: Offers a bright red fluorescence with higher photostability.
Uniqueness
Tetramethylrhodamine-deoxyuridine triphosphate is unique due to its specific fluorescence properties, which include a high quantum yield and photostability. These characteristics make it particularly suitable for long-term imaging studies and applications requiring high sensitivity.
Eigenschaften
Molekularformel |
C43H52N6O19P3+ |
|---|---|
Molekulargewicht |
1049.8 g/mol |
IUPAC-Name |
[9-[2-carboxy-4-[[6-[[(E)-3-[1-[(2R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-6-oxohexyl]carbamoyl]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C43H51N6O19P3/c1-47(2)27-12-15-30-34(20-27)65-35-21-28(48(3)4)13-16-31(35)39(30)29-14-11-25(19-32(29)42(54)55)40(52)45-17-7-5-6-10-37(51)44-18-8-9-26-23-49(43(56)46-41(26)53)38-22-33(50)36(66-38)24-64-70(60,61)68-71(62,63)67-69(57,58)59/h8-9,11-16,19-21,23,33,36,38,50H,5-7,10,17-18,22,24H2,1-4H3,(H7-,44,45,46,51,52,53,54,55,56,57,58,59,60,61,62,63)/p+1/b9-8+/t33?,36-,38-/m1/s1 |
InChI-Schlüssel |
QYCIJWQKPLPLTL-PDLAYENASA-O |
Isomerische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC(=O)NC/C=C/C5=CN(C(=O)NC5=O)[C@H]6CC([C@H](O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)O |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC(=O)NCC=CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390505.png)

![(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12390519.png)



![2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390539.png)
![(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-2-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxypropanoyl]pentanamide](/img/structure/B12390544.png)


![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12390569.png)
![(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12390572.png)
